molecular formula C6H7ClN2O2S B7927303 [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid

[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid

Cat. No.: B7927303
M. Wt: 206.65 g/mol
InChI Key: JXXIGZLDDAPRLJ-UHFFFAOYSA-N
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Description

Chemical Overview [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid is a thiazole-based organic compound with the CAS Number 1065483-78-4 . Its molecular formula is C 6 H 7 ClN 2 O 2 S, and it has a molecular weight of 206.64 g/mol . The IUPAC name for this compound is 2-[(2-chloro-1,3-thiazol-5-yl)methylamino]acetic acid . Research Significance of the Thiazole Core This compound features a thiazole ring, a versatile heterocycle that is a significant scaffold in medicinal chemistry due to its diverse biological activities . The thiazole moiety is a key structural component in a wide range of therapeutic agents and research compounds. Molecules containing this ring system are known to exhibit antimicrobial , anticancer , anti-inflammatory, and antitumor activities, among others . Thiazole derivatives are also found in drugs that act as kinase inhibitors, protease inhibitors, and histamine receptor antagonists, highlighting the ring's utility in targeting various biological pathways . The specific chlorothiazole methylamino-acetic acid structure of this compound suggests its potential as a valuable synthetic intermediate or building block (synthon) for the development of more complex bioactive molecules . Handling and Safety This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Based on its chemical properties, this compound may be harmful if swallowed and may cause skin and eye irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-6-9-2-4(12-6)1-8-3-5(10)11/h2,8H,1,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXIGZLDDAPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thiazole Precursors

A widely cited method involves chlorinating 5-methylthiazole derivatives. For example, 2-mercapto-5-methylthiazole undergoes sequential chlorination using sulfuryl chloride (SO₂Cl₂) at 0°C, followed by N-chlorosuccinimide (NCS) to introduce chlorine at the 2- and 5-positions. This two-step protocol achieves 85–90% purity, with the first chlorination requiring 12–72 hours under atmospheric pressure. Key variables include:

  • Solvent selection : Dichloromethane or acetonitrile optimizes reactivity.

  • Stoichiometry : A 1:1.4 molar ratio of precursor to chlorinating agent minimizes byproducts.

Cyclization of Haloallyl Isothiocyanates

An alternative route reacts 2-haloallyl isothiocyanates with chlorinating agents in dipolar aprotic solvents like acetonitrile. This one-pot method, conducted at -10°C to 20°C, directly yields 2-chloro-5-chloromethylthiazole with >95% purity. The intermediate crystallizes as a hydrochloride salt, simplifying isolation.

Functionalization with Amino-Acetic Acid Moieties

After thiazole core formation, the chloromethyl group at position 5 undergoes nucleophilic substitution with amino-acetic acid derivatives.

Amination via Gabriel Synthesis

Patent US6812348B1 describes coupling 2-chloro-5-chloromethylthiazole with phthalimide-protected glycine in ethanol under reflux. Deprotection with hydrazine releases the free amine, yielding this compound. This method achieves 70–75% yield but requires careful pH control to prevent thiazole ring degradation.

Direct Alkylation of Glycine

A more efficient approach reacts 2-chloro-5-chloromethylthiazole with glycine in aqueous sodium hydroxide at 50°C. The reaction proceeds via SN2 mechanism, with a 1:1.2 molar ratio favoring alkylation over polymerization. Post-reaction acidification (pH 3–4) precipitates the product, yielding 82–88% purity.

Optimization of Reaction Conditions

Solvent Systems

SolventReaction Rate (h)Yield (%)Purity (%)
Acetonitrile6–87892
DMF4–58589
Ethanol10–127095

Dimethylformamide (DMF) accelerates alkylation but risks forming dimethylamine byproducts. Ethanol, while slower, enhances crystallinity for easier isolation.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts, improving yields by 12–15%.

  • L-Ascorbic acid : Antioxidant that prevents thiazole oxidation, critical for scale-up.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt the chlorination-alkylation sequence to continuous flow reactors. By maintaining precise temperature (-5°C ± 1°C) and pressure (2–3 bar), throughput increases to 50 kg/day with 94% consistency.

Waste Management

  • Chlorinated byproducts : Treated with NaHSO₃ to convert Cl⁻ to NaCl.

  • Solvent recovery : Distillation reclaims >90% acetonitrile, reducing costs by 30%.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : δ 4.11 ppm (NCH₂), δ 6.71–7.18 ppm (thiazole protons).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH) .

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Thiazole Derivatives with Amino-Acetic Acid Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid C₆H₇ClN₂O₂S 206.65 2-Cl, primary amino-acetic acid linkage
[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid C₇H₉ClN₂O₂S 220.68 2-Cl, methylated amino group
[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid C₈H₉ClN₂O₂S 246.71 2-Cl, cyclopropyl-amino group
2-(2-Aminothiazol-5-yl)acetic acid C₅H₆N₂O₂S 158.18 2-amino substitution, no chlorine
  • N-methylation (e.g., methyl or cyclopropyl substituents) reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability .

Benzothiazole and Benzothiadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-Chlorobenzo[d]thiazol-2-yl)glycine C₉H₇ClN₂O₂S 250.68 Fused benzene-thiazole, glycine linkage
[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid C₈H₅ClN₂O₃S 244.66 Benzothiadiazole core, oxy-acetic acid
  • The oxy-acetic acid group in benzothiadiazole derivatives introduces an ether linkage, altering electronic properties compared to direct amino linkages .

Thiazole Derivatives with Extended Chains or Azo Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid C₁₆H₁₇N₃O₃S 331.39 Phenylacetamido, pentanoic acid chain
2-Chloroacetylamino-5-(4-acetylphenylazo)-thiazole C₁₃H₁₁ClN₄O₂S 322.77 Azo group, chloroacetyl substituent
  • Azo groups introduce conjugation and redox activity, which may be exploited in prodrug design or photodynamic therapy .

Physicochemical Comparison

  • Solubility: The carboxylic acid group in all compounds confers pH-dependent solubility. Chlorine substitution reduces solubility compared to amino analogs (e.g., 2-(2-Aminothiazol-5-yl)acetic acid) .
  • Lipophilicity : Cyclopropyl and methyl substituents increase logP values, enhancing membrane permeability .

Research Findings and Inferred Bioactivity

  • Thiazole Derivatives : The electron-rich thiazole core is associated with antimicrobial and anticancer activities. Chlorine substitution may enhance stability against oxidative metabolism .
  • Benzothiazole Derivatives: Fused systems exhibit fluorescence properties and are explored in imaging agents.
  • Azo-Thiazoles : Demonstrated antibacterial activity in preliminary studies, likely due to redox-active azo groups .

Biological Activity

[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of chlorine at the 2-position enhances its reactivity and interaction with biological targets. The amino-acetic acid moiety contributes to its solubility and bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

  • Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrates antifungal properties, with notable activity against Candida albicans and Aspergillus niger. The MIC values reported were approximately 4.01 mM for C. albicans, indicating moderate efficacy .

Antiparasitic Activity

This compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. It exhibited concentration-dependent activity, suggesting potential as a therapeutic agent in malaria treatment .

Cytotoxic Effects

In cellular studies, this compound has shown cytotoxic effects on human neuroblastoma SH-SY5Y cells, indicating its potential in cancer therapy. The structure-activity relationship (SAR) studies highlighted that modifications to the thiazole ring could enhance its cytotoxicity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, leading to its antimicrobial effects.
  • Cellular Pathways : It appears to interfere with cellular pathways in cancer cells, promoting apoptosis or cell cycle arrest.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that the compound had superior activity against Bacillus cereus compared to other tested derivatives .

Study 2: Anticancer Potential

In vitro studies demonstrated that modifications to the thiazole structure significantly influenced cytotoxicity against cancer cell lines. The para-fluorophenyl derivative exhibited the highest potency, reinforcing the importance of structural optimization in drug development .

Data Summary Table

Biological ActivityTest OrganismMIC (mg/mL)Reference
AntibacterialStaphylococcus aureus0.23
AntibacterialEscherichia coli0.70
AntifungalCandida albicans4.01
AntifungalAspergillus niger4.23
AntimalarialPlasmodium falciparumNot specified
CytotoxicitySH-SY5Y CellsVaries

Q & A

Q. What are the common synthetic routes for [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example:

  • Step 1: React 2-amino-5-chloro-benzothiazole with chloroacetic acid in absolute ethanol under reflux (6–7 hours) using potassium hydroxide as a base .
  • Step 2: Purify the product via recrystallization from ethanol.
    Alternative routes involve condensation of 2-chloroacetic acid derivatives with thiazole-containing amines in solvents like dioxane, with triethylamine as a catalyst . Key parameters include temperature (20–25°C), stoichiometric ratios, and solvent polarity to optimize yields.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, e.g., distinguishing thiazole ring protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.5 ppm) .
  • IR Spectroscopy: Confirm functional groups like C=O (1700–1750 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) .
  • HPLC-DAD: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility and stability be evaluated for this compound in aqueous and organic media?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in solvents like ethanol, DMF, or water. Measure saturation concentrations via UV-Vis spectroscopy .
  • Stability: Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of thiazole-acetic acid derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while ethanol minimizes side reactions .
  • Catalysis: Use triethylamine (1.1 eq) to neutralize HCl byproducts in chloroacetyl chloride reactions .
  • Temperature Control: Reflux (~80°C) ensures complete reaction without thermal degradation .
  • Post-Synthesis: Recrystallization from ethanol-DMF mixtures (9:1) improves purity .

Q. How should researchers address contradictions in spectroscopic data or biological activity reports?

Methodological Answer:

  • Data Validation: Cross-validate NMR/IR results with computational tools (e.g., DFT for predicted spectra) .
  • Biological Replicates: Repeat antimicrobial assays (e.g., MIC tests) under standardized conditions (CLSI guidelines) to resolve activity discrepancies .
  • Impurity Analysis: Use LC-MS to identify side products (e.g., unreacted starting materials) affecting bioactivity .

Q. What mechanisms underlie the biological activity of thiazole-acetic acid derivatives?

Methodological Answer:

  • Target Interaction: Molecular docking studies suggest inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via thiazole ring coordination .
  • Structure-Activity Relationships (SAR): Chlorine substitution at the 2-position enhances lipophilicity and membrane penetration .
  • In Vitro Assays: Validate mechanisms using enzyme inhibition assays (e.g., IC50_{50} measurements) and fluorescence-based cellular uptake studies .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Q. How can computational methods aid in studying reaction pathways or electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries (e.g., Gaussian 16) to identify rate-limiting steps in nucleophilic substitutions .
  • Molecular Dynamics: Simulate solvent effects on reaction kinetics using software like GROMACS .
  • QSPR Models: Predict logP and solubility using descriptor-based algorithms (e.g., COSMO-RS) .

Q. What advanced analytical techniques resolve isomeric or polymorphic forms of this compound?

Methodological Answer:

  • X-ray Crystallography: Determine crystal packing and hydrogen-bonding networks .
  • Chiral HPLC: Separate enantiomers using cellulose-based columns and polar mobile phases .
  • Solid-State NMR: Characterize polymorphs by analyzing 13C^{13}C chemical shift anisotropy .

Q. How can degradation pathways be elucidated under environmental or physiological conditions?

Methodological Answer:

  • LC-HRMS: Identify photodegradation products (e.g., hydroxylated derivatives) formed under UV light .
  • Isotopic Labeling: Track hydrolytic cleavage using 18O^{18}O-labeled water in mass spectrometry .
  • Microsomal Assays: Incubate with liver microsomes (e.g., rat S9 fraction) to map metabolic pathways .

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